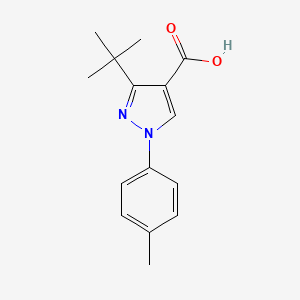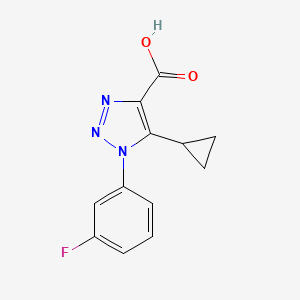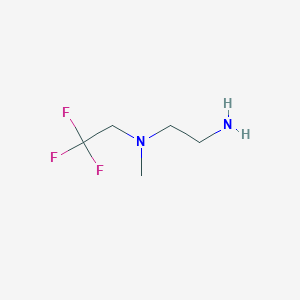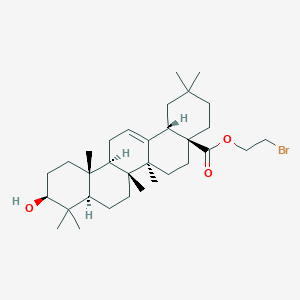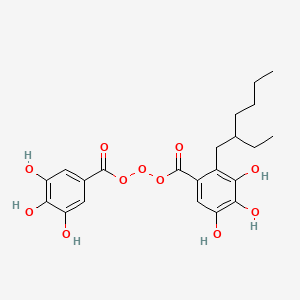![molecular formula C9H17NO4S B1517598 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid CAS No. 1042586-01-5](/img/structure/B1517598.png)
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Vue d'ensemble
Description
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a chemical compound with the CAS Number: 1042586-01-5 . It has a molecular weight of 235.3 and its IUPAC name is {[(4-methylcyclohexyl)amino]sulfonyl}acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is 1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a powder that is stored at room temperature . Its molecular weight is 235.3 .Applications De Recherche Scientifique
Application in Material Science
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is used in the synthesis of photoactive derivatives of cellulose .
Summary of the Application
In this application, the compound is used to esterify cellulose, a biopolymer, to create photoactive derivatives . These photoactive derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Methods of Application or Experimental Procedures
The esterification of cellulose with 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is carried out via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . Following this, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride is performed .
Results or Outcomes
The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state . The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Application in Medicinal Chemistry
This compound is used in the synthesis of bis-heterocyclic sulfamoyl acetamides .
Summary of the Application
In this application, 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is used to prepare a new class of bis-heterocyclic sulfamoyl acetamides . These compounds have been studied for their antimicrobial activity .
Results or Outcomes
The chloro substituted thiazolyl imidazolylsulfamoyl acetamide is found to be a potential antimicrobial agent against Pseudomonas aeruginosa and Penicillium chrysogenum .
Propriétés
IUPAC Name |
2-[(4-methylcyclohexyl)sulfamoyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFWHOIYNBZIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



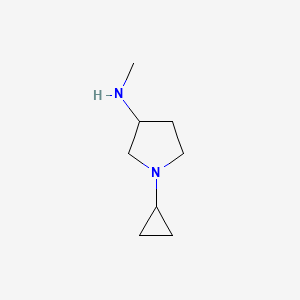
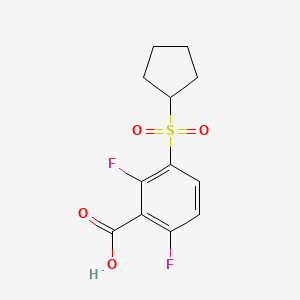
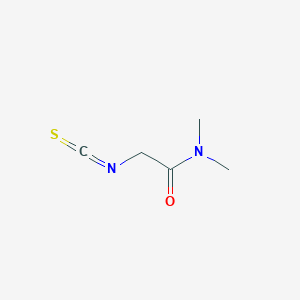
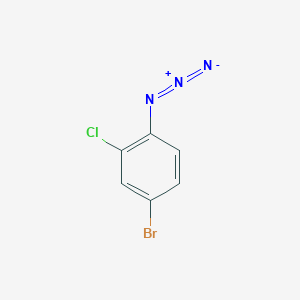
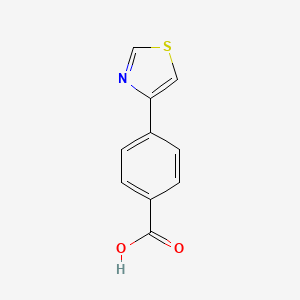
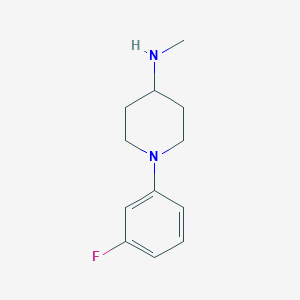
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
